![molecular formula C18H20N2O3S B11598873 methyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 609795-83-7](/img/structure/B11598873.png)
methyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Methyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound belonging to the class of pyrimido[2,1-b][1,3]thiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step reactions. One common method includes the Michael addition of 4-oxo-6-styryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile to polarized systems in the presence of nanosized ZnO . The reaction proceeds smoothly via thia-Michael addition in ethanol, yielding high product quantities.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the synthesis in a laboratory setting can be scaled up using similar reaction conditions and catalysts to achieve higher yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups.
Scientific Research Applications
Key Synthetic Steps
- Formation of the Thiazine Core : The initial reaction involves the condensation of thiourea with an α,β-unsaturated carbonyl compound.
- Functionalization : Subsequent reactions introduce ethyl and methyl substituents at specific positions on the thiazine ring.
- Carboxylation : The introduction of a carboxylate group is achieved through standard esterification techniques.
Methyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exhibits a range of biological activities that make it a candidate for therapeutic applications.
Antimicrobial Properties
Studies have demonstrated that derivatives of pyrimido[2,1-b][1,3]thiazines possess significant antimicrobial properties. For example, compounds related to this class have shown efficacy against various bacterial strains and fungi .
Antitumor Activity
Research indicates that compounds containing the pyrimido-thiazine structure may exhibit antitumor activity. In vitro studies have demonstrated cytotoxic effects on cancer cell lines . The mechanism may involve the inhibition of specific enzymes or pathways crucial for tumor growth.
Anti-inflammatory Effects
In addition to antimicrobial and antitumor properties, these compounds have been evaluated for anti-inflammatory effects. Some derivatives have shown promise in reducing inflammation in animal models .
Other Therapeutic Applications
The compound's structural characteristics suggest potential applications as phosphodiesterase inhibitors and in treating neurodegenerative diseases such as Parkinson's disease .
Case Study 1: Antimicrobial Evaluation
A study synthesized several thiazine derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited higher potency compared to standard antibiotics .
Case Study 2: Antitumor Activity
In vitro assays were conducted on human cancer cell lines to assess the cytotoxic effects of this compound. The compound demonstrated significant inhibition of cell proliferation at micromolar concentrations .
Case Study 3: Anti-inflammatory Action
Research focused on assessing the anti-inflammatory properties of thiazine derivatives in animal models showed a marked reduction in inflammation markers following treatment with specific compounds from this class .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Biological Activity
The compound methyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a member of the pyrimido-thiazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant case studies and research findings.
Structural Characteristics
The molecular formula of this compound is C18H20N2O3S with a molecular weight of approximately 348.79 g/mol. The compound features a pyrimido-thiazine core that contributes to its biological reactivity and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler heterocyclic precursors. The reaction conditions, including temperature and solvent choice, are crucial for optimizing yields and purity.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrimido-thiazine compounds exhibit significant antimicrobial activity. For example, compounds with similar structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: Antimicrobial Screening
A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The minimum inhibitory concentration (MIC) was determined using the agar well diffusion method. Results indicated that the compound exhibited comparable or superior activity against certain pathogens when compared to conventional antibiotics .
Anticancer Activity
Research indicates that pyrimido-thiazine derivatives may possess anticancer properties by targeting specific cellular pathways involved in cancer progression. The ability to inhibit DNA replication and interfere with enzyme activity makes these compounds promising candidates for cancer therapy.
The proposed mechanism includes binding to DNA or inhibiting key enzymes such as topoisomerases or kinases involved in cell division. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines .
Enzyme Inhibition
Pyrimido-thiazines have been identified as potential inhibitors of various enzymes that play crucial roles in metabolic pathways. For instance, they may act as phosphodiesterase inhibitors or interfere with signaling pathways related to inflammation and cellular growth.
Table: Summary of Biological Activities
Q & A
Q. Basic: What are the key considerations for designing a synthetic route for this compound?
Answer:
The synthesis typically involves multi-step reactions, starting with cyclization of pyrimidine-thiazine precursors. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol may improve reaction homogeneity .
- Temperature control : Optimal yields are achieved at 80–100°C for cyclization steps, with prolonged heating (>12 hours) risking decomposition .
- Purification : High-performance liquid chromatography (HPLC) or flash chromatography is critical for isolating the final product, especially given the compound’s structural complexity .
Q. Advanced: How can reaction conditions be optimized to maximize yield and purity?
Answer:
Systematic optimization involves:
- Design of Experiments (DoE) : Varying solvent polarity, temperature, and catalyst loading (e.g., p-toluenesulfonic acid for acid-catalyzed steps) .
- In-line monitoring : Use thin-layer chromatography (TLC) or real-time HPLC to track intermediates and minimize side reactions .
- Scale-up adjustments : Transitioning from batch to continuous flow reactors improves reproducibility for multi-gram syntheses .
Q. Basic: What analytical techniques are recommended for structural elucidation?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions (e.g., ethylphenyl group at C6) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]+ for C19H21N2O3S: ~381.12) .
- X-ray crystallography : Resolves stereochemistry and bond angles in single crystals .
Q. Advanced: How can contradictions in bioactivity data across derivatives be resolved?
Answer:
- Substituent-effect analysis : Compare IC50 values of derivatives (e.g., 4-ethylphenyl vs. 4-chlorophenyl) to identify structure-activity relationships (SAR) .
- Computational modeling : Density Functional Theory (DFT) predicts electronic effects of substituents on enzyme binding .
- Dose-response validation : Repeat assays under standardized conditions (e.g., fixed ATP concentrations for kinase inhibition studies) .
Q. Advanced: What methodologies validate enzyme inhibition mechanisms?
Answer:
- Kinetic assays : Measure Ki values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) between the compound and target enzymes (e.g., COX-2) .
- Mutagenesis studies : Introduce point mutations in enzyme active sites to confirm critical interaction residues .
Q. Advanced: How is stability assessed under varying pH and temperature?
Answer:
- Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and basic (pH 10–12) conditions at 40°C for 48 hours, followed by HPLC quantification of degradation products .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C for thermal stability) .
Q. Basic: How is anti-inflammatory potential evaluated experimentally?
Answer:
- In vitro assays : Measure inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in LPS-stimulated macrophages .
- COX-1/COX-2 selectivity : Use colorimetric assays (e.g., Cayman Chemical Kit) to compare IC50 values for both isoforms .
Q. Advanced: What computational approaches predict molecular interactions?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with targets (e.g., EGFR kinase domain) .
- Molecular Dynamics (MD) simulations : Simulate ligand-protein complexes for >100 ns to assess binding stability .
- QSAR modeling : Train models on derivative datasets to predict bioactivity of novel analogs .
Properties
CAS No. |
609795-83-7 |
---|---|
Molecular Formula |
C18H20N2O3S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
methyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C18H20N2O3S/c1-4-12-5-7-13(8-6-12)16-15(17(22)23-3)11(2)19-18-20(16)14(21)9-10-24-18/h5-8,16H,4,9-10H2,1-3H3 |
InChI Key |
WZOBGDYNCRAPBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OC |
Origin of Product |
United States |
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